molecular formula C15H15N3O3S2 B2639872 3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile CAS No. 1825464-22-9

3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile

Cat. No.: B2639872
CAS No.: 1825464-22-9
M. Wt: 349.42
InChI Key: PRSXOTKGHMZOOP-UHFFFAOYSA-N
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Description

3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a morpholine ring substituted with a thiophene group, a sulfonyl group, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the morpholine derivative with sulfonyl chloride under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction using cyanide ion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiophene and pyridine rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-{[2-Methyl-6-(phenyl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile: Similar structure but with a phenyl group instead of a thiophene group.

    3-{[2-Methyl-6-(furan-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile: Similar structure but with a furan group instead of a thiophene group.

Uniqueness

The presence of the thiophene group in 3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile imparts unique electronic properties that can enhance its interactions with biological targets or materials. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

3-(2-methyl-6-thiophen-3-ylmorpholin-4-yl)sulfonylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-11-8-18(9-14(21-11)12-4-6-22-10-12)23(19,20)15-3-2-5-17-13(15)7-16/h2-6,10-11,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSXOTKGHMZOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CSC=C2)S(=O)(=O)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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